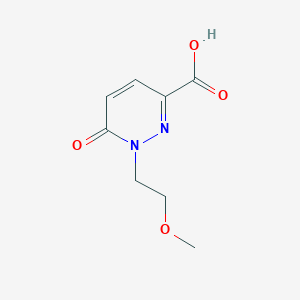
1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a chemical compound with a unique structure that includes a pyridazine ring, a methoxyethyl group, and a carboxylic acid functional group
準備方法
The synthesis of 1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyethanol with a suitable pyridazine derivative under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions, such as temperature and pH, to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
化学反応の分析
1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the breakdown of the ester linkage.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for hydrolysis and substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be compared with other similar compounds, such as:
2-Methoxyethanol: A related compound with similar functional groups but different structural properties.
Pyridazine derivatives: Compounds with a pyridazine ring that may have different substituents and functional groups.
生物活性
1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS: 875163-77-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C8H10N2O4
- Molar Mass : 198.18 g/mol
- Structural Characteristics : The compound features a dihydropyridazine ring with a carboxylic acid and an oxo group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds within the dihydropyridazine class exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The specific compound under investigation has shown promise in several studies.
Anticancer Activity
A notable study explored the anticancer effects of similar dihydropyridazine derivatives on cancer cell lines. The MTT assay was employed to evaluate cell viability in the MCF-7 breast cancer cell line. Results indicated that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutic agents like Doxorubicin (Dox) .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Doxorubicin | 0.5 | MCF-7 |
| This compound | TBD | MCF-7 |
Note: TBD indicates that specific IC50 values for this compound were not reported in the available literature but warrant further investigation.
Antibacterial Activity
Another aspect of interest is the potential antibacterial activity of this compound. In vitro studies have shown that dihydropyridazines can inhibit bacterial growth by interfering with bacterial metabolic pathways or cell wall synthesis. However, specific data on the antibacterial efficacy of this compound remains limited and requires further exploration .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds within the dihydropyridazine family:
- Synthesis and Evaluation of Anticancer Activity :
- Mechanism of Action :
- Toxicological Assessment :
特性
IUPAC Name |
1-(2-methoxyethyl)-6-oxopyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-14-5-4-10-7(11)3-2-6(9-10)8(12)13/h2-3H,4-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOSHWXWMIHOSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C=CC(=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














